One prominent area of research explores the role of EIPA in understanding cellular metabolism. The prevailing hypothesis suggests that increased NHE1 activity and a more alkaline intracellular pH (pHi) contribute to a metabolic shift known as the Warburg effect. This effect is characterized by increased reliance on glycolysis (sugar breakdown) for energy production, even in the presence of oxygen, a phenomenon commonly observed in cancer cells.
Researchers have employed EIPA to inhibit NHE1 activity and decrease pHi in cancer cells. However, studies have shown no significant changes in glycolytic activity, suggesting that the Warburg effect might not be solely dependent on NHE1 and pHi (). These findings challenge the current understanding of cancer cell metabolism and necessitate further investigation.
Another research application of EIPA involves studying ion channels, particularly sodium channels. These channels are essential for nerve impulses and various cellular functions. EIPA's ability to inhibit NHE1 can be exploited as a research tool to differentiate between sodium channels and other types of ion channels. For instance, studies have utilized EIPA at specific concentrations to probe sodium channels in lung epithelial cells, aiding in understanding their biophysical and molecular properties ().
Ethylisopropyl amiloride, commonly referred to as EIPA, is a synthetic compound derived from amiloride. Its chemical formula is C₁₁H₁₈ClN₇O, with a molecular weight of 299.76 g/mol. EIPA functions as an inhibitor of specific ion channels and transporters, particularly the transient receptor potential cation channel subfamily P member 3 (TRPP3) and the sodium/hydrogen exchanger (NHE) .
EIPA's structure includes an ethyl and isopropyl group attached to the amiloride backbone, which enhances its inhibitory properties compared to its parent compound, amiloride. This modification allows for greater specificity in blocking ion transport mechanisms in various biological systems .
EIPA primarily acts through competitive inhibition of ion transporters, particularly affecting sodium and hydrogen ion exchanges. The inhibitory action on the sodium/hydrogen exchanger leads to alterations in cellular ion homeostasis and can significantly impact physiological processes such as blood pressure regulation and cellular volume control .
The compound's interaction with TRPP3 channels has been shown to modulate calcium influx in cells, influencing various signaling pathways that are critical for cell function .
EIPA exhibits notable biological activity as a potent inhibitor of NHE isoforms, including NHE1, NHE2, NHE3, and NHE5. Its inhibitory constants (Ki values) indicate strong binding affinity, making it a valuable tool in research focused on ion transport mechanisms .
In addition to its effects on sodium and hydrogen transport, EIPA's role in inhibiting TRPP3 channels suggests potential applications in studies related to calcium signaling and related pathophysiological conditions .
The synthesis of EIPA typically involves the modification of the amiloride structure through alkylation reactions. The process may include:
This synthetic pathway allows researchers to produce EIPA efficiently for laboratory use.
EIPA is widely used in pharmacological research due to its ability to inhibit specific ion channels and transporters. Key applications include:
Studies have demonstrated EIPA's effectiveness in modulating ion currents through TRPP3 channels and its influence on cellular responses involving sodium and hydrogen ions. For instance, research has shown that EIPA can alter glucagon secretion by affecting ATP production through sodium-dependent mechanisms .
Additionally, interaction studies highlight EIPA's potential role in influencing macrophage behavior by modulating Na+ sensing mechanisms through NCX1 (sodium/calcium exchanger) pathways .
EIPA shares structural similarities with several other compounds that also inhibit sodium/hydrogen exchangers or TRP channels. Here are a few notable examples:
Compound Name | Structure Similarity | Primary Action | Unique Features |
---|---|---|---|
Amiloride | Parent compound | Inhibits Na+/H+ exchanger | Less potent than EIPA |
Benzamil | Similar backbone | Selective NHE inhibitor | Greater selectivity for NHE1 |
Dimethylamiloride | Structural variant | Inhibits Na+/H+ exchanger | Enhanced potency compared to amiloride |
5-(N-ethyl-N-isobutyl)amiloride | Alkyl group variation | Inhibits TRPP channels | Different alkyl chain affects activity |
EIPA stands out due to its unique combination of ethyl and isopropyl groups that enhance its potency and selectivity compared to these similar compounds. This specificity makes it particularly useful for targeted studies in ion transport research .
5-(N-Ethyl-N-Isopropyl)-Amiloride demonstrates remarkable cardioprotective properties through multiple mechanisms involving sodium-hydrogen exchange inhibition and mitochondrial preservation. Research in isolated cardiac preparations has established EIPA as a potent cardioprotective agent with efficacy comparable to ischemic preconditioning [1] [2].
Mechanistic Foundations of Cardioprotection
The cardioprotective effects of EIPA primarily operate through inhibition of the sarcolemmal sodium-hydrogen exchanger type 1, which becomes hyperactivated during myocardial ischemia [3] [4]. This hyperactivation leads to intracellular sodium accumulation, subsequently causing calcium overload through the sodium-calcium exchanger, ultimately resulting in mitochondrial dysfunction and cardiomyocyte death [1] [5].
Extensive research in isolated rabbit hearts subjected to regional ischemia demonstrates that EIPA treatment at 1 μM concentration reduces infarct size from 29.6% to 5.4% of the risk zone when administered either before or after ischemia onset [1]. This protective effect occurs independently of protein kinase C activation or adenosine triphosphate-sensitive potassium channel opening, distinguishing it mechanistically from ischemic preconditioning [1] [6].
Comparative Efficacy Studies
In comprehensive comparative studies using in situ rabbit heart models, EIPA administered at 0.65 mg/kg intravenously achieved infarct size reduction from 59.2% to 16.9%, demonstrating efficacy equivalent to ischemic preconditioning [2]. Notably, when EIPA treatment was combined with ischemic preconditioning, no additive protective effect was observed, suggesting convergent protective pathways [2] [7].
The temporal window for EIPA cardioprotection extends beyond traditional preconditioning paradigms. Research demonstrates that EIPA maintains protective efficacy when administered up to 15 minutes after ischemia onset, suggesting therapeutic potential in clinical scenarios where pretreatment is not feasible [1] [3].
Metabolic and Functional Preservation
EIPA treatment preserves myocardial energy metabolism during ischemia-reperfusion injury. Studies in isolated rat hearts show that EIPA-treated hearts maintain higher tissue concentrations of glycogen, adenosine triphosphate, and creatine phosphate compared to untreated controls [8]. Additionally, EIPA significantly reduces the release of cardiac injury markers, including lactate dehydrogenase and creatine kinase, into the coronary effluent [4] [8].
Functional recovery assessment reveals that EIPA treatment significantly improves post-ischemic contractile function, with enhanced peak developed tension and improved rates of tension generation and relaxation [4]. These functional improvements correlate with reduced contracture formation during reperfusion [4].
EIPA exhibits multifaceted neuroprotective properties through dual mechanisms involving both sodium-hydrogen exchange inhibition and direct N-methyl-D-aspartate receptor modulation [9]. These protective effects extend across various neuronal injury paradigms, including excitotoxicity, oxidative stress, and traumatic brain injury.
Excitotoxicity Protection Mechanisms
In primary cerebellar granule cell cultures, EIPA demonstrates potent neuroprotection against glutamate-induced delayed neuronal death. Treatment with 10 μM EIPA reduces neuronal death by approximately 40% when administered during glutamate exposure [9]. Patch-clamp studies reveal that EIPA protection operates through dual mechanisms: inhibition of sodium-hydrogen exchange and direct blockade of N-methyl-D-aspartate receptors at micromolar concentrations [9].
The neuroprotective efficacy of EIPA varies with application timing. When administered during glutamate treatment, EIPA provides complete protection of cerebellar granule cells. Post-glutamate application still yields significant protection, though reduced to approximately 20% reduction in cell death, indicating that early intervention maximizes therapeutic benefit [9].
Oxidative Stress Resistance
Research using primary hippocampal neurons exposed to hydrogen peroxide and tert-butyl hydroperoxide-induced oxidative damage demonstrates that EIPA pretreatment significantly improves cell morphology and promotes restoration of neural network structure [10]. The protective mechanism involves prevention of oxidative stress-mediated mitochondrial dysfunction, with EIPA maintaining mitochondrial membrane potential and reducing reactive oxygen species generation [10].
Comparative studies with docosahexaenoic acid-phosphatidylserine and eicosapentaenoic acid-phosphatidylserine reveal that while these compounds provide neuroprotection through different pathways, EIPA specifically targets the sodium-hydrogen exchange component of oxidative injury responses [10].
Traumatic Brain Injury Applications
In fluid percussion traumatic brain injury models, EIPA demonstrates complex effects that distinguish it from other sodium-hydrogen exchange inhibitors. While treatment with 2-200 nmoles EIPA administered intracerebroventricularly does not alter astrocyte glial fibrillary acidic protein immunoreactivity, it provides distinct mechanistic insights into traumatic injury pathophysiology [11].
Comparative analysis with amiloride reveals important mechanistic distinctions. While amiloride at 100 nmoles significantly reduces both astrocyte pathology and neuronal degeneration following traumatic brain injury, EIPA shows selectivity for specific aspects of injury cascades, suggesting that the broader pharmacological profile of amiloride contributes to its superior neuroprotection in traumatic injury scenarios [11].
Neurodegenerative Disease Applications
EIPA demonstrates therapeutic potential in spinal muscular atrophy through enhancement of survival motor neuron 2 exon 7 inclusion and protein expression. Treatment with 10 μM EIPA significantly improves SMN2 exon 7 splicing in spinal muscular atrophy cell lines, leading to increased survival motor neuron protein production and enhanced nuclear gem formation [12].
The mechanism underlying this effect involves upregulation of the splicing factor SRp20 in the nucleus, suggesting that EIPA modulates cellular pH microenvironment to favor proper messenger RNA splicing patterns [12]. This finding establishes EIPA as a proof-of-concept compound for pH-mediated therapeutic approaches in neurodegenerative diseases characterized by splicing defects.
EIPA research in cancer biology has revealed complex and sometimes counterintuitive effects on cellular metabolism that challenge current paradigms regarding pH regulation and metabolic reprogramming in malignant cells [13] [14]. These findings have important implications for understanding cancer cell adaptation and therapeutic resistance mechanisms.
Metabolic Paradigm Challenges
Extensive research using pancreatic and breast cancer cell lines demonstrates that EIPA treatment produces metabolic effects contrary to established Warburg paradigm predictions [13] [14]. While EIPA successfully inhibits sodium-hydrogen exchanger type 1 activity and decreases intracellular pH, it does not increase glycolysis as expected. Instead, secreted lactate and intracellular pyruvate levels remain unchanged despite confirmed increased activity of the glycolytic enzyme phosphofructokinase-1 at higher pH [13].
More surprisingly, EIPA treatment significantly decreases oxidative phosphorylation as measured by oxygen consumption rate, contradicting predictions that decreased intracellular pH should enhance mitochondrial respiration [13] [14]. This unexpected finding suggests that the relationship between intracellular pH and metabolic programming in cancer cells is more complex than previously understood.
Mitochondrial Dynamics and Function
EIPA treatment induces significant changes in mitochondrial dynamics, characterized by increased formation of elongated mitochondrial networks suggestive of enhanced mitochondrial fusion [13] [14]. This observation conflicts with current paradigms linking increased oxidative phosphorylation to mitochondrial fusion, as EIPA simultaneously decreases oxygen consumption while promoting fusion-like morphology [13].
The mitochondrial effects of EIPA occur independently of changes in pathways that fuel oxidative phosphorylation and without alteration of mitochondrial membrane potential [13]. These findings suggest that EIPA influences mitochondrial function through novel mechanisms that extend beyond simple pH-mediated effects on respiratory chain activity.
pH-Dependent Apoptotic Signaling
Research in breast cancer cell lines reveals that EIPA can induce apoptosis through pH-dependent mechanisms involving SHP-1 phosphatase activation [15]. The compound triggers intracellular acidification that promotes membrane association and activation of SHP-1, leading to enhanced apoptotic responses in cancer cells that retain sensitivity to pH-mediated growth control [15].
Comparative studies with bafilomycin A1, a vacuolar-type hydrogen-adenosine triphosphatase inhibitor, demonstrate that EIPA produces greater acidification and more pronounced apoptotic responses than hydrogen-adenosine triphosphatase inhibition alone [15]. This suggests that sodium-hydrogen exchange represents a more critical pH regulatory mechanism in these cancer cell contexts.
Cell Cycle and Proliferation Control
In non-small cell lung cancer models, EIPA demonstrates anti-proliferative effects through disruption of cell cycle progression without inducing apoptosis [16]. This selective effect on proliferation while preserving cell viability suggests potential for EIPA-based approaches in therapeutic contexts where cytostatic rather than cytotoxic effects are desired [16].
EIPA treatment also suppresses cancer stem cell activity, evidenced by decreased tumorsphere formation and inhibition of stem cell markers including aldehyde dehydrogenase 1A2, ATP-binding cassette subfamily G member 2, CD44, and CD133 [16]. These effects occur through inhibition of signal transducer and activator of transcription 3 activity, providing a mechanistic link between pH regulation and stem cell maintenance pathways [16].
While EIPA is not directly used in mechanotransduction studies, research reveals important connections between sodium-hydrogen exchange, pH regulation, and mechanical signal transduction in bone cells that inform understanding of EIPA potential applications in bone biology [17] [18] [19].
Calcium Signaling in Mechanotransduction
Human osteoblasts demonstrate sophisticated mechanotransduction capabilities involving multiple calcium signaling pathways that interact with pH regulatory mechanisms [17]. Upon mechanical stimulation, these cells propagate calcium signals through two distinct mechanisms: autocrine activation of P2 purinergic receptors leading to intracellular calcium store release, and gap junction-mediated communication resulting in extracellular calcium influx [17].
The fast intercellular calcium waves require P2 receptor activation and intracellular calcium store release but occur independently of calcium influx or gap junctional communication [17]. Slower calcium waves depend on gap junctional communication and extracellular calcium influx, suggesting that different temporal phases of mechanical responses utilize distinct calcium mobilization strategies [17].
Mechanosensitive Ion Channel Function
Research using primary murine osteoclasts reveals that mechanical stimulation induces calcium elevations that propagate to neighboring non-stimulated cells through adenosine triphosphate and adenosine diphosphate signaling [18]. These mechanotransduction events demonstrate sensitivity to membrane injury, with severely injured cells showing higher calcium transients than mildly injured cells [18].
The mechanotransduction process in osteoclasts involves P2X7 receptor activation, as treatment with A-804598, a specific P2X7 inhibitor, abolishes secondary calcium responses [18]. This mechanistic pathway provides potential targets for EIPA-based interventions, given the compound's known effects on ion transport and pH regulation.
Strain-Induced Calcium Efflux
Studies using MC3T3-E1 osteoblasts on notched bone slices demonstrate that mechanical loading induces calcium efflux from bone matrix that stimulates osteoblast intracellular calcium signaling [20]. This strain-induced calcium efflux, measuring 1.924 ± 0.742 pmol cm⁻² s⁻¹, originates from regions of bone matrix undergoing damage and elicits cellular responses characterized by 52% ± 27% increase in intracellular calcium fluorescence [20].
The calcium signaling response depends on extracellular calcium availability, as experiments using demineralized bone substrates show reduced calcium signaling responses (6% ± 10% fluorescence increase) [20]. This calcium-dependence suggests that EIPA effects on calcium handling could modulate mechanotransduction responses in bone cells.
Osteogenic Differentiation Pathways
Mesenchymal stem cells subjected to oscillatory fluid flow demonstrate upregulation of multiple transcription factors including Runx2, PPARγ, and SOX9, indicating potential for mechanical stimulation to influence multiple differentiation pathways [21]. The mechanotransduction process involves RhoA and ROCKII signaling, with activated RhoA and fluid flow showing additive effects on Runx2 expression [21].
These mechanotransduction pathways intersect with pH regulatory mechanisms at multiple levels. Intracellular pH changes can influence protein kinase activities, transcription factor functions, and calcium handling mechanisms that are central to osteogenic differentiation responses [22] [23].
EIPA serves as a crucial tool for investigating viral entry mechanisms, particularly those involving macropinocytosis and endosomal trafficking. The compound's ability to inhibit macropinocytosis through sodium-hydrogen exchange inhibition makes it valuable for dissecting viral entry pathways [24] [25] [26].
Adenoviral Entry Mechanisms
Research using adenovirus type 2 demonstrates that EIPA effectively blocks virus-induced macropinocytosis while having minimal effect on clathrin-mediated viral uptake [24]. This selective inhibition reveals that adenovirus employs dual entry mechanisms, with macropinocytosis serving functions beyond initial viral internalization [24].
EIPA treatment severely inhibits viral escape from endosomes, with only 26% of viral particles reaching the cytosol compared to 57% in control conditions [24]. This inhibition occurs without apparent changes in endosomal or lysosomal pH, suggesting that EIPA affects membrane trafficking processes rather than simply altering organellar acidification [24].
The compound prevents viral particles from reaching the nuclear membrane, consistent with strong peripheral localization of virus following EIPA treatment [24]. Despite this trafficking inhibition, viral recycling to the cell surface remains possible, indicating that EIPA selectively blocks productive viral entry pathways while preserving non-productive trafficking routes [24].
Coronavirus Entry Pathways
SARS-CoV-2 research demonstrates that EIPA significantly suppresses viral infection at both entry and cell-to-cell fusion steps [25]. The compound inhibits macropinocytosis-mediated viral entry in a dose-dependent manner, with effects observed in multiple cell types including Vero E6 and Caco-2 cells [25].
Comparative studies using Ebola virus glycoprotein and vesicular stomatitis virus G protein as controls confirm that EIPA preferentially inhibits macropinocytosis-dependent entry pathways [25]. The compound shows strong inhibitory effects against Ebola virus and SARS-CoV-2 entry while producing only modest inhibition of vesicular stomatitis virus entry [25].
The antiviral efficacy of EIPA can be partially restored by TMPRSS2 expression, suggesting that the compound primarily targets endosomal entry pathways while having minimal effect on cell surface fusion mechanisms [25]. This selectivity indicates potential for combination therapeutic approaches targeting multiple viral entry routes.
Endosomal pH Regulation in Viral Trafficking
Research using SARS-CoV-2 reveals that early endosome pH regulation plays critical roles in viral trafficking beyond traditional fusion-related functions [27]. Studies demonstrate that sodium-hydrogen exchanger 9 expression influences early endosome acidification, which in turn affects phosphatidylinositol-3-phosphate levels and motor protein recruitment [27].
EIPA-related compounds that modulate endosomal pH show effects on viral trafficking kinetics, with alkalization of early endosomes leading to decreased viral infectivity through impaired perinuclear movement [27]. Single-molecule tracking reveals that pH modulation affects endosome run length and speed, ultimately leading to premature termination of directed transport [27].
These findings establish endosomal pH as an upstream regulator of viral entry processes, extending beyond known roles in protease activation and membrane fusion [27]. The temporal relationship between pH changes and viral trafficking suggests therapeutic windows for intervention using EIPA-based approaches.
Human Immunodeficiency Virus Entry Mechanisms
Research using HIV-1 demonstrates that the virus preferentially fuses with pH-neutral intracellular vesicles rather than acidified endosomes. EIPA treatment, along with other endocytic inhibitors, significantly reduces HIV-1 infection in multiple cell types, indicating that endocytosis represents a major productive entry pathway.
The compound promotes hemifusion at the plasma membrane while abrogating complete fusion when endocytosis is inhibited. This observation suggests that while HIV-1 can initiate fusion at the cell surface, productive infection requires endocytic trafficking to appropriate intracellular compartments.
Time-resolved imaging reveals that HIV-1 fusion occurs predominantly in endosomes, with 80-90% of fusion events taking place in intracellular vesicles rather than at the plasma membrane. EIPA inhibition of this pathway provides mechanistic insights into HIV-1 entry requirements and potential therapeutic targets.
Human adenovirus type 35 studies confirm that EIPA blocks macropinocytic uptake through inhibition of factors including Rac1, Pak1, and C-terminal binding protein 1 [26]. Confocal and electron microscopy demonstrate that the virus colocalizes with fluid-phase markers in large endocytic structures positive for CD46, αν integrins, and CtBP1, establishing macropinocytosis as a productive entry pathway for species B human adenoviruses [26].
Irritant